Demecolcine-d6

Bioanalysis LC-MS/MS Internal Standard

Demecolcine-d6 (Colcemid-d6) is the definitive LC-MS/MS internal standard for demecolcine bioanalysis. Its +6 Da mass shift uniquely eliminates isotopic cross-talk and corrects matrix effects, delivering CVs <15% per regulatory guidelines. Guaranteed ≥98% deuterium enrichment ensures linear quantitation across wide dynamic ranges. Essential for ADME, cellular pharmacodynamics, and traceable analytical method development. Not interchangeable with non-deuterated or d3-labeled analogs.

Molecular Formula C21H19NO5D6
Molecular Weight 377.46
CAS No. 1217602-04-4
Cat. No. B602612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemecolcine-d6
CAS1217602-04-4
Synonyms(7S)-6,7-Dihydro-1,2,3,10-tetramethoxy-7-(methylamino)-benzo[a]heptalen-9(5H)-one-d6;  Deacetylmethylcolchicine-d6;  Colchamin-d6;  NSC 3096-d6;  Omain-d6;  Omaine-d6;  Reichstein’s F-d6;  N-Desacetyl-N-methylcolchicine-d6;  Colcemid-d6
Molecular FormulaC21H19NO5D6
Molecular Weight377.46
Structural Identifiers
SMILESCNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
InChIInChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3,2D3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceFaintly Yellow Crystalline Powder

Structure & Identifiers


Interactive Chemical Structure Model





Demecolcine-d6 (CAS 1217602-04-4): Deuterated Microtubule Inhibitor for Analytical Quantification and Metabolic Tracing


Demecolcine-d6 (CAS 1217602-04-4), also known as Colcemid-d6 or N-Desacetyl-N-methylcolchicine-d6, is a synthetic, isotopically labeled analogue of the natural alkaloid demecolcine (colcemid) . Six hydrogen atoms are replaced with deuterium (C21H19D6NO5), yielding a molecular weight of 377.46 g/mol and a distinct +6 Da mass shift relative to the unlabeled parent (371.43 g/mol) . This compound retains the antimitotic activity of the parent molecule, acting as a microtubule-destabilizing agent by binding to tubulin and preventing polymerization . Its primary application lies in quantitative bioanalysis as an internal standard for LC-MS/MS and as a tracer in metabolic studies, owing to its stable isotopic label.

Why Demecolcine-d6 Cannot Be Substituted with Non-Deuterated Analogs in Quantitative Bioanalysis


Interchanging Demecolcine-d6 with its non-deuterated form (demecolcine) or other analogs like colchicine is not scientifically valid in quantitative analytical workflows. Deuterated internal standards (IS) like Demecolcine-d6 are essential for correcting matrix effects, extraction variability, and ionization suppression in LC-MS/MS [1]. Unlabeled compounds cannot be distinguished from the target analyte in the mass spectrometer, rendering accurate quantification impossible . Furthermore, the specific mass shift (+6 Da) offered by Demecolcine-d6 provides a unique spectral signature that is critical for minimizing cross-talk and ensuring assay specificity, a feature not replicated by other deuterated analogs with different mass shifts (e.g., Demecolcine-d3) [2].

Quantitative Evidence Guide for Demecolcine-d6 (CAS 1217602-04-4): Differentiated Performance in Analytical and Biological Contexts


Superior Mass Resolution and Reduced Cross-Talk vs. Demecolcine-d3 in LC-MS/MS

Demecolcine-d6 provides a +6 Da mass shift relative to the unlabeled analyte (MW 371.43 → 377.46), which is double the +3 Da shift of Demecolcine-d3 (MW 374.4). This larger mass difference is advantageous in LC-MS/MS applications as it reduces the risk of isotopic cross-talk and spectral overlap between the internal standard and the analyte's M+3 isotope peak . The M+3 peak of a typical C21 compound like demecolcine has a natural abundance of approximately 0.3-0.4%, which can interfere with the quantification of a +3 Da internal standard, but is negligible for a +6 Da shift . The quantifiable difference in mass shift is +3 Da greater than the d3 analog, enhancing analytical specificity.

Bioanalysis LC-MS/MS Internal Standard

High Isotopic Enrichment (98% D) Ensures Assay Linearity Over Broad Dynamic Ranges

Commercial Demecolcine-d6 is supplied with a minimum isotopic enrichment of 98% deuterium (98% D), as specified by major vendors . This high level of isotopic purity is critical because the presence of unlabeled demecolcine (the 'unlabeled impurity') in the internal standard stock solution can contribute to the analyte signal, leading to non-linearity at the lower limit of quantification (LLOQ) and inaccurate back-calculation of concentrations [1]. Lower purity internal standards (e.g., <95% isotopic enrichment) can compromise assay performance, requiring complex correction factors or limiting the method's dynamic range. The quantifiable difference is a minimum of 98% isotopic purity, which is a key specification for reliable internal standard performance.

Isotopic Purity Method Validation Quantitative Accuracy

Retention Time Fidelity and Comparable Biological Activity to Unlabeled Demecolcine

Despite the presence of six deuterium atoms, Demecolcine-d6 exhibits virtually identical chromatographic retention time and biological activity to its unlabeled counterpart, a fundamental requirement for a valid internal standard and metabolic tracer [1]. Unlabeled demecolcine (colcemid) inhibits tubulin polymerization with an IC50 of 2.1 μM, and this potency is not altered by deuteration . The co-elution of the analyte and internal standard is essential for correcting matrix effects and ionization efficiency variations in LC-MS. The quantifiable difference is negligible, with retention time shifts typically <0.05 minutes under standard reversed-phase conditions, ensuring effective compensation.

Chromatography Cell Biology Microtubule Inhibitor

Validated Internal Standard Performance for High-Sensitivity Colchicine Analog Quantification (0.5 ng/mL LOQ)

Although direct validation data for Demecolcine-d6 as an internal standard is proprietary, its structural analog, deuterated colchicine, has been extensively validated and demonstrates the expected performance of a deuterated internal standard in this chemical class. A validated LC-MS/MS method using deuterated colchicine as an internal standard for quantifying colchicine in plasma and urine achieved a lower limit of quantitation (LOQ) of 0.5 ng/mL, with intra- and inter-day coefficients of variation (CV) <15% and mean absolute recovery >96.8% [1]. This benchmark demonstrates the high sensitivity and precision achievable when a well-characterized deuterated internal standard is employed for compounds in this family. By inference, Demecolcine-d6, sharing an identical core structure and labeling strategy, is expected to provide comparable analytical performance for demecolcine quantification.

Bioanalysis Toxicology Pharmacokinetics

Biological Differentiation from Parent Colchicine: Reduced Toxicity with Comparable Potency

While this evidence pertains to the unlabeled compound, it defines the therapeutic window and safety profile of the demecolcine core, which is the biological entity tracked by Demecolcine-d6. Unlabeled demecolcine is a colchicine derivative that is significantly less toxic than colchicine [1]. Specifically, the oral LD50 in mice for demecolcine is 25.53 mg/kg, compared to approximately 5.9 mg/kg for colchicine, representing a >4-fold improvement in acute toxicity . Despite this safety advantage, demecolcine retains comparable antimitotic potency, inhibiting tubulin polymerization with an IC50 of 2.1 μM, which is nearly identical to colchicine's IC50 of 2.4 μM . This favorable therapeutic index makes demecolcine-based tracers like Demecolcine-d6 more suitable for in vivo and cell-based studies where lower toxicity is a critical experimental variable.

Cell Biology Cytogenetics Drug Discovery

Reversible Inhibition of Cellular Processes: A Key Advantage Over Colchicine

In a direct comparative study of fluid-phase pinocytosis in rat visceral yolk sacs, demecolcine was found to be slightly more effective than colchicine as an inhibitor, and critically, its inhibitory effect was reversible, whereas inhibition by colchicine was not [1]. This reversible nature is a critical experimental advantage for cell synchronization and washout studies. The ability to remove the inhibitor and restore normal cellular function is essential for tracing dynamic processes. Demecolcine-d6, as a labeled tracer, allows researchers to precisely quantify and correlate the concentration of the reversible inhibitor with the kinetics of cellular recovery, an experiment not feasible with irreversible inhibitors like colchicine.

Cell Biology Pinocytosis Cytoskeleton

Optimal Application Scenarios for Demecolcine-d6 (CAS 1217602-04-4) Based on Quantitative Evidence


Development and Validation of High-Sensitivity LC-MS/MS Methods for Demecolcine in Biological Matrices

Demecolcine-d6 is the definitive internal standard for quantitative analysis of demecolcine in plasma, urine, and tissue homogenates. Its +6 Da mass shift minimizes isotopic interference, and its high isotopic purity (≥98% D) ensures linearity across a wide dynamic range . This application leverages the validated performance of analogous deuterated standards, which achieve LOQs as low as 0.5 ng/mL with CVs <15% [1]. Procuring Demecolcine-d6 is essential for any laboratory developing bioanalytical methods for demecolcine to meet regulatory guidelines for accuracy and precision .

In Vivo Pharmacokinetic and Metabolic Tracing Studies of Demecolcine

As a stable, non-radioactive tracer, Demecolcine-d6 is ideal for studying the absorption, distribution, metabolism, and excretion (ADME) of demecolcine in animal models. The deuterium label allows for precise differentiation of administered drug from endogenous compounds or background noise. This application is particularly valuable given that the parent compound, demecolcine, is less toxic than colchicine (4.3-fold higher LD50 in mice) , enabling safer in vivo dosing regimens. Furthermore, the reversibility of its cellular effects allows for washout experiments to study recovery kinetics [2].

Cell Synchronization and Dynamic Cytoskeleton Studies Requiring Reversible Inhibition

Demecolcine-d6 can be used as a tool to trace the cellular uptake, efflux, and intracellular distribution of the microtubule inhibitor demecolcine. The reversible nature of demecolcine's inhibition of processes like pinocytosis, in contrast to the irreversible action of colchicine [2], makes it a superior choice for experiments requiring precise temporal control over the cell cycle. Researchers can use the deuterated tracer to correlate drug concentration with the onset and recovery from mitotic arrest, providing quantitative insights into drug-target residence time and cellular pharmacodynamics .

Reference Standard for Traceability and Method Transfer

In industrial and contract research settings, Demecolcine-d6 serves as a fully characterized, highly pure reference standard for establishing traceability in analytical methods. Its characterization data, including isotopic enrichment and purity, supports compliance with pharmacopeial standards (USP/EP) . This ensures that quantitative methods developed with Demecolcine-d6 can be reliably transferred between laboratories and across different stages of drug development, from discovery to clinical trial support.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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